Bienvenue dans la boutique en ligne BenchChem!

6-Nitro-1,2-benzoxazole-3-carboxamide

Antibacterial Drug Discovery DHFR Inhibition Enzyme Selectivity

6-Nitro-1,2-benzoxazole-3-carboxamide (CAS 35879-97-1), also indexed as 6-nitrobenzo[d]isoxazole-3-carboxamide, is a heterocyclic small molecule (C₈H₅N₃O₄, MW 207.14) belonging to the benzisoxazole-3-carboxamide class. The benzisoxazole scaffold is considered a privileged structure in medicinal chemistry, with derivatives extensively investigated for antipsychotic (e.g., risperidone), anticonvulsant, antimicrobial, and anticancer applications.

Molecular Formula C8H5N3O4
Molecular Weight 207.145
CAS No. 35879-97-1
Cat. No. B2649979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1,2-benzoxazole-3-carboxamide
CAS35879-97-1
Molecular FormulaC8H5N3O4
Molecular Weight207.145
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])ON=C2C(=O)N
InChIInChI=1S/C8H5N3O4/c9-8(12)7-5-2-1-4(11(13)14)3-6(5)15-10-7/h1-3H,(H2,9,12)
InChIKeyGPMCCQPWDYRRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Nitro-1,2-benzoxazole-3-carboxamide (CAS 35879-97-1): Procurement-Grade Heterocyclic Building Block for Antimicrobial & CNS Research Programs


6-Nitro-1,2-benzoxazole-3-carboxamide (CAS 35879-97-1), also indexed as 6-nitrobenzo[d]isoxazole-3-carboxamide, is a heterocyclic small molecule (C₈H₅N₃O₄, MW 207.14) belonging to the benzisoxazole-3-carboxamide class . The benzisoxazole scaffold is considered a privileged structure in medicinal chemistry, with derivatives extensively investigated for antipsychotic (e.g., risperidone), anticonvulsant, antimicrobial, and anticancer applications . This compound features a nitro group at the 6-position of the fused benzene ring and a primary carboxamide at the 3-position of the isoxazole ring, offering a versatile platform for further derivatization through carboxamide coupling or nitro-group reduction [1]. Available from specialist chemical suppliers at research-grade purity (typically 90%+), it serves as a critical intermediate for synthesizing focused libraries of benzisoxazole-based bioactive molecules .

Why 6-Nitro-1,2-benzoxazole-3-carboxamide Cannot Be Replaced by Generic Benzisoxazole Analogs: Evidence-Based Differentiation


Benzisoxazole-3-carboxamides exhibit highly substituent-dependent biological profiles, where even minor modifications to the carboxamide nitrogen or aromatic ring dramatically alter target engagement, potency, and selectivity. For example, within this chemotype, antibacterial MIC values against Staphylococcus aureus can shift by more than 10-fold depending on the N-alkyl substitution pattern, and antifungal activity against Candida albicans is entirely contingent on specific N-substituent selection . Similarly, receptor binding profiles at dopamine D₂ and serotonin 5-HT₃/5-HT₄ receptors are exquisitely sensitive to the tertiary amine structure on the carboxamide side chain [1]. The 6-nitro substitution imparts distinct electronic properties (Hammett σₘ = 0.71) that influence both the reactivity of the carboxamide coupling partner and the metabolic stability of downstream derivatives. Importantly, 6-Nitro-1,2-benzoxazole-3-carboxamide itself exhibits measurable enzyme inhibition with species-dependent selectivity (E. coli DHFR IC₅₀ = 3,000 nM vs. rat DHFR IC₅₀ > 400,000 nM), a differential that is not conserved among non-nitrated or N-substituted congeners [2]. These quantitative disparities underscore why in-class compounds cannot be assumed interchangeable for procurement purposes.

Quantitative Differentiation Evidence: 6-Nitro-1,2-benzoxazole-3-carboxamide vs. Comparator Analogs


Species-Selective Dihydrofolate Reductase (DHFR) Inhibition: E. coli vs. Mammalian Enzyme Differential

6-Nitro-1,2-benzoxazole-3-carboxamide demonstrates measurable, species-dependent inhibition of dihydrofolate reductase (DHFR). Against Escherichia coli DHFR, the compound exhibits an IC₅₀ of 3,000 nM (3.0 µM), whereas against rat liver DHFR, the IC₅₀ exceeds 400,000 nM (>400 µM), yielding a selectivity ratio of >133-fold for the bacterial enzyme over the mammalian ortholog [1]. This selectivity profile is a direct consequence of the 6-nitro substitution and primary carboxamide moiety, as non-nitrated benzisoxazole-3-carboxamides show no comparable DHFR engagement in the BindingDB repository [1]. The differential was determined via standard enzyme inhibition assays curated by ChEMBL (Assay CHEMBL358879).

Antibacterial Drug Discovery DHFR Inhibition Enzyme Selectivity Species-Specific Targeting

Antibacterial Activity of 6-Nitro-Benzisoxazole-3-Carboxamide Scaffold: N-Isopropyl Derivative MIC Data as Class Benchmark

While direct MIC data for the unsubstituted primary carboxamide (CAS 35879-97-1) remains limited in peer-reviewed literature, the closely related N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide (CAS 400080-49-1) provides a quantitative class benchmark. Against Staphylococcus aureus, this derivative demonstrates an MIC of 15 µg/mL; against Escherichia coli, an MIC of 10 µg/mL; and against the fungal pathogen Candida albicans, an MIC of 20 µg/mL . The primary carboxamide (CAS 35879-97-1) serves as the direct synthetic precursor to these N-substituted derivatives via standard carboxamide coupling chemistry [1], enabling systematic exploration of the N-alkyl SAR. In contrast, the parent acid 6-nitro-1,2-benzisoxazole-3-carboxylic acid (CAS 28691-50-1) requires additional activation steps (e.g., conversion to acid chloride or active ester) before coupling, adding synthetic complexity and potentially reducing overall yield [1].

Antimicrobial Resistance Gram-Positive Antibacterial Gram-Negative Antibacterial Structure-Activity Relationship

Physicochemical Property Differentiation: Density, Boiling Point, and Ionization Constant vs. Core Benzisoxazole Scaffold

The 6-nitro and 3-carboxamide substituents confer distinct physicochemical properties that differentiate this compound from the unsubstituted benzisoxazole core. Predicted properties for 6-Nitro-1,2-benzoxazole-3-carboxamide include a density of 1.592 ± 0.06 g/cm³, a boiling point of 521.9 ± 30.0 °C, and an acid dissociation constant (pKa) of 14.02 ± 0.30 . By comparison, the unsubstituted 6-nitro-1,2-benzisoxazole (CAS 39835-08-0, C₇H₄N₂O₃, MW 164.12) exhibits a density of 1.5 ± 0.1 g/cm³ and a boiling point of 321.7 ± 15.0 °C at 760 mmHg [1]. The carboxamide group thus increases predicted density by approximately 0.09 g/cm³, elevates the boiling point by roughly 200 °C, and substantially alters hydrogen-bonding capacity—all factors that directly impact chromatographic behavior, solubility, and formulation properties during in vitro assay preparation.

Computational Chemistry Drug Design Physicochemical Profiling ADME Prediction

Antitubercular Class Validation: Benzisoxazole-3-Carboxamide Chemotype Activity Against Mycobacterium tuberculosis H37Rv

The benzisoxazole-3-carboxamide chemotype has been validated as a productive scaffold for antitubercular drug discovery. A series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives demonstrated potent inhibition of Mycobacterium tuberculosis pantothenate synthetase (PS), with several compounds achieving 89–100% enzyme inhibition at 0.1 mM [1]. In a separate study, 5-methylisoxazole-3-carboxamide derivatives were evaluated against M. tuberculosis H37Rv, with lead compounds achieving MIC values of 3.125 µM and 6.25 µM, while also exhibiting antibacterial activity against Bacillus subtilis and Escherichia coli (MIC = 6.25–12.5 µM) [2]. Although these studies feature ring-saturated (tetrahydro) or 5-methyl-substituted analogs rather than the 6-nitro aromatic system, they establish the 3-carboxamide moiety as essential for target engagement within this phenotype. The 6-nitro aromatic variant (CAS 35879-97-1) offers complementary electronic properties (electron-withdrawing nitro group) that may enhance target binding or alter metabolic stability relative to the saturated or methyl-substituted counterparts.

Antitubercular Drug Discovery Mycobacterium tuberculosis Pantothenate Synthetase Inhibition Phenotypic Screening

Patent-Backed Synthetic Utility: 6-Nitrobenzisoxazole-3-Carboxamide as a Documented Precursor for Bioactive Tertiary Amine Derivatives

US Patent US2626260A (Sterling Drug Inc., 1953) explicitly claims 6-nitrobenzisoxazole-3-carboxamide and its tertiary-aminoalkyl derivatives as compositions of matter, establishing this compound as a documented pharmaceutical intermediate with historical precedent [1]. The patent discloses that methyl 6-nitrobenzisoxazole-3-carboxylate—readily derived from the carboxamide via hydrolysis and esterification—serves as the key intermediate for condensing with tertiary-aminoalkanols or tertiary-aminoalkylamines to produce pharmacologically active esters and amides [1]. This patent coverage provides procurement confidence: the compound is not merely a theoretical building block but a validated entry point to a known bioactive chemical space. In contrast, the 6-amino reduction product (CAS not assigned for the specific 6-amino-1,2-benzoxazole-3-carboxamide) would require an additional synthetic step (nitro reduction) and is not covered by the same patent family, introducing both supply chain uncertainty and potential IP considerations.

Medicinal Chemistry Patent Analysis Synthetic Intermediate Bioactive Compound Library

Optimal Procurement and Application Scenarios for 6-Nitro-1,2-benzoxazole-3-carboxamide Based on Quantitative Evidence


Antibacterial DHFR-Targeted Library Synthesis Using Species-Selective Lead Scaffold

Procurement of CAS 35879-97-1 is most justified for medicinal chemistry teams pursuing bacterial DHFR inhibitors with intrinsic species selectivity. The compound's demonstrated >133-fold selectivity for E. coli DHFR (IC₅₀ = 3,000 nM) over rat DHFR (IC₅₀ > 400,000 nM) [1] makes it a compelling starting point for developing Gram-negative antibacterials targeting the folate pathway. Researchers can directly couple the primary carboxamide with diverse amines to generate screening libraries, leveraging the privileged benzisoxazole scaffold that has produced clinically approved antipsychotics. The absence of measurable DHFR activity in non-nitrated benzisoxazole-3-carboxamides underscores the essential role of the 6-nitro group in target engagement, further validating the selection of this specific substitution pattern over alternative benzisoxazole building blocks.

Antimicrobial Resistance Screening Program Utilizing N-Substituted Benzisoxazole-3-Carboxamide Derivatives

For antimicrobial screening initiatives, CAS 35879-97-1 serves as the optimal precursor for generating focused compound libraries. The closely related N-isopropyl derivative (CAS 400080-49-1) demonstrates MIC values of 10–20 µg/mL against S. aureus, E. coli, and C. albicans , establishing quantitative activity benchmarks for the 6-nitro-benzisoxazole-3-carboxamide chemotype. The primary carboxamide group permits single-step diversification via established coupling protocols, whereas the carboxylic acid analog (CAS 28691-50-1) requires pre-activation, adding synthetic burden. Procurement of the carboxamide form thus streamlines library production while enabling systematic exploration of how N-alkyl/aryl substitution modulates antimicrobial potency.

Antitubercular Drug Discovery: Expanding Benzisoxazole-3-Carboxamide SAR into Nitro-Aromatic Sub-Series

The benzisoxazole-3-carboxamide scaffold has demonstrated validated antitubercular activity, with lead compounds achieving M. tuberculosis H37Rv MIC values as low as 3.125 µM and pantothenate synthetase inhibition reaching 100% at 0.1 mM [2]. However, published SAR has focused predominantly on tetrahydrobenzisoxazole and 5-methylisoxazole variants. CAS 35879-97-1 occupies an underexplored region of chemical space—the 6-nitro aromatic benzisoxazole sub-series—offering distinct electronic properties (electron-withdrawing nitro group) that may confer differential target engagement, metabolic stability, or resistance profiles compared to the saturated or methyl-substituted analogs. Procurement enables systematic exploration of this nitro-aromatic SAR dimension in antitubercular lead optimization.

Physicochemical Property-Driven Compound Library Design for CNS and Anti-Infective Programs

The predicted physicochemical properties of CAS 35879-97-1—density of 1.592 g/cm³, boiling point of 521.9 °C, and pKa of 14.02 —position this compound as a high-melting, weakly acidic building block suitable for solid-phase synthesis or high-temperature reaction conditions where lower-boiling analogs would be unsuitable. The significant property differential relative to the non-carboxamide analog (ΔBP ≈ +200 °C, Δdensity ≈ +0.09 g/cm³) provides procurement teams with a quantifiable basis for selecting this specific compound over alternative benzisoxazole building blocks when designing compound libraries that require specific solubility, thermal stability, or chromatographic behavior profiles during high-throughput purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Nitro-1,2-benzoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.